Cas no 2248347-95-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenyl-1,3-oxazole-4-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenyl-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring both isoindole and oxazole moieties, offering versatile reactivity for synthetic applications. Its structure combines a phthalimide-derived core with a phenyl-substituted oxazole carboxylate, making it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic frameworks. The compound's stability and functional group compatibility allow for selective modifications, enabling its use in pharmaceutical and agrochemical research. The presence of the oxazole ring enhances its potential as a precursor for bioactive molecules, while the ester linkage provides flexibility for further derivatization. Suitable for controlled reactions under standard laboratory conditions.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenyl-1,3-oxazole-4-carboxylate structure
2248347-95-5 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenyl-1,3-oxazole-4-carboxylate
CAS No:2248347-95-5
MF:C18H10N2O5
MW:334.28240442276
CID:6051204
PubChem ID:165725076
Update Time:2025-06-09

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenyl-1,3-oxazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-6518107
    • 2248347-95-5
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenyl-1,3-oxazole-4-carboxylate
    • Inchi: 1S/C18H10N2O5/c21-16-12-8-4-5-9-13(12)17(22)20(16)25-18(23)14-10-24-15(19-14)11-6-2-1-3-7-11/h1-10H
    • InChI Key: SUIPQTSHBGHFPS-UHFFFAOYSA-N
    • SMILES: O(C(C1=COC(C2C=CC=CC=2)=N1)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 334.05897142g/mol
  • Monoisotopic Mass: 334.05897142g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 536
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 89.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenyl-1,3-oxazole-4-carboxylate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenyl-1,3-oxazole-4-carboxylate

Comprehensive Overview of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenyl-1,3-oxazole-4-carboxylate (CAS No. 2248347-95-5)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenyl-1,3-oxazole-4-carboxylate (CAS No. 2248347-95-5) is a specialized organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structure, combining an isoindole core with a phenyl-oxazole moiety, makes it a versatile intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, especially for targeting inflammatory pathways and enzyme inhibition. The CAS No. 2248347-95-5 is frequently searched in academic databases, reflecting its growing relevance in medicinal chemistry.

One of the key features of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenyl-1,3-oxazole-4-carboxylate is its role as a building block for heterocyclic compounds. Heterocycles are pivotal in modern drug design, and this compound’s oxazole and isoindole fragments offer opportunities for structural diversification. Recent studies highlight its utility in creating small-molecule inhibitors, a hot topic in oncology and autoimmune disease research. Users often search for terms like "oxazole derivatives in drug development" or "isoindole-based therapeutics," underscoring the demand for innovative chemical entities like this one.

From a synthetic chemistry perspective, CAS No. 2248347-95-5 exemplifies the convergence of multicomponent reactions and green chemistry principles. Laboratories are increasingly adopting solvent-free or catalytic methods to produce such compounds, aligning with sustainability trends. The 2-phenyl-1,3-oxazole-4-carboxylate segment is particularly noteworthy for its stability and reactivity, enabling efficient derivatization. This aligns with frequent search queries like "eco-friendly synthesis of heterocycles" or "high-yield oxazole preparation," reflecting industry priorities.

In materials science, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl derivatives are explored for their photophysical properties, relevant to organic electronics and sensors. The compound’s conjugated system suggests potential in OLEDs or fluorescent probes, topics trending in nanotechnology forums. Searches for "isoindole-based optoelectronic materials" or "oxazole dyes" correlate with these applications, highlighting interdisciplinary interest.

Quality control and analytical characterization of CAS No. 2248347-95-5 are critical for reproducibility. Techniques like HPLC, NMR, and mass spectrometry are routinely employed, addressing common user questions such as "how to purify isoindole derivatives" or "oxazole compound stability tests." Regulatory compliance, though non-hazardous, emphasizes documentation akin to GMP standards, a frequent concern for industrial buyers.

In summary, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-phenyl-1,3-oxazole-4-carboxylate represents a multifaceted compound bridging drug discovery and advanced materials. Its CAS No. 2248347-95-5 serves as a gateway to cutting-edge research, resonating with queries on structure-activity relationships and sustainable synthesis. As science advances, this molecule’s adaptability ensures its prominence in peer-reviewed literature and patent filings.

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